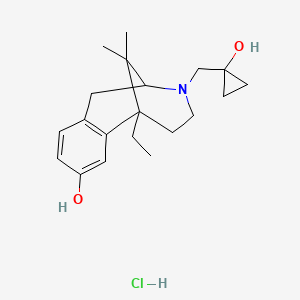
(+/-)-Bremazocine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Bremazocine hydrochloride: is a synthetic compound that belongs to the class of benzomorphan derivatives. It is known for its potent analgesic properties and has been extensively studied for its potential use in pain management. The compound is a selective kappa-opioid receptor agonist, which means it primarily interacts with kappa-opioid receptors in the central nervous system to produce its effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Bremazocine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzomorphan core structure, followed by the introduction of specific functional groups to achieve the desired pharmacological activity. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of (-)-Bremazocine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Bremazocine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the benzomorphan core, potentially altering its activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Bremazocine hydrochloride is used as a reference compound for studying kappa-opioid receptor interactions. It serves as a model compound for developing new analgesics with improved efficacy and safety profiles.
Biology: In biological research, the compound is used to investigate the role of kappa-opioid receptors in various physiological and pathological processes. It helps in understanding the mechanisms underlying pain perception, stress response, and addiction.
Medicine: In medicine, (-)-Bremazocine hydrochloride has potential applications in pain management, particularly for conditions that are resistant to conventional opioid analgesics. Its selective action on kappa-opioid receptors makes it a promising candidate for developing non-addictive pain medications.
Industry: In the pharmaceutical industry, the compound is used in the development and testing of new analgesic drugs. It also serves as a standard for quality control and pharmacological studies.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Bremazocine hydrochloride exerts its effects primarily through the activation of kappa-opioid receptors. These receptors are G-protein-coupled receptors that, when activated, inhibit the release of neurotransmitters such as substance P and glutamate. This leads to a reduction in pain signaling and an overall analgesic effect.
Pathways Involved: The activation of kappa-opioid receptors triggers a cascade of intracellular events, including the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels. These changes result in decreased neuronal excitability and reduced transmission of pain signals.
Comparaison Avec Des Composés Similaires
U-50488: Another selective kappa-opioid receptor agonist with similar analgesic properties.
Nalbuphine: A mixed agonist-antagonist that acts on both kappa and mu-opioid receptors.
Pentazocine: A benzomorphan derivative with mixed agonist-antagonist activity.
Uniqueness: (-)-Bremazocine hydrochloride is unique in its high selectivity for kappa-opioid receptors, which minimizes the risk of side effects associated with mu-opioid receptor activation, such as respiratory depression and addiction. This selectivity makes it a valuable tool for research and a potential candidate for developing safer analgesics.
Propriétés
Formule moléculaire |
C20H30ClNO2 |
|---|---|
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
1-ethyl-10-[(1-hydroxycyclopropyl)methyl]-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C20H29NO2.ClH/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20;/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3;1H |
Clé InChI |
JNTDEEXUEKTYKU-UHFFFAOYSA-N |
SMILES canonique |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


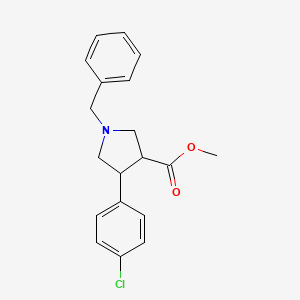


![4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12279921.png)
![Exo-3-(methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12279928.png)

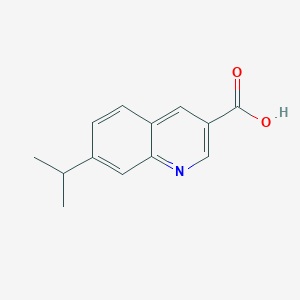

![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)
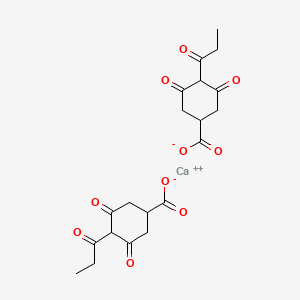
![Hydroxylamine,O-[(5-fluoro-2-pyridinyl)methyl]-](/img/structure/B12279961.png)
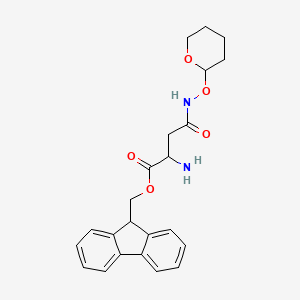
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
